molecular formula C20H24N2O2S B6764119 N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide

Cat. No.: B6764119
M. Wt: 356.5 g/mol
InChI Key: XLQPXSBDVXTJBP-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a cyclobutyl group, and an oxane ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-14-13-25-19(21-14)20(9-3-10-20)22-18(23)16-7-5-15(6-8-16)17-4-2-11-24-12-17/h5-8,13,17H,2-4,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQPXSBDVXTJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)NC(=O)C3=CC=C(C=C3)C4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via cyclization reactions, often using cyclobutanone as a starting material.

    Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of diols or epoxides.

    Final Coupling: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzyme active sites, while the benzamide moiety can form hydrogen bonds with receptor proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-4-(oxan-3-yl)benzamide: shares structural similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based drugs.

    Cyclobutyl-containing compounds: Similar to cyclobutylamines used in pharmaceuticals.

    Oxane-containing compounds: Similar to oxane derivatives used in polymer chemistry.

Uniqueness

The unique combination of the thiazole, cyclobutyl, and oxane rings in this compound provides it with distinct chemical properties and potential biological activities that are not commonly found in other compounds.

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